molecular formula C28H25NO5 B252915 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252915
M. Wt: 455.5 g/mol
InChI Key: KJMQBRUUFIICIF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied extensively by researchers due to its potential therapeutic applications. This compound is a synthetic derivative of indole, which is a naturally occurring compound found in many plants and animals.

Mechanism of Action

The mechanism of action of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it is a synthetic compound and may not accurately represent the properties of natural compounds found in plants and animals.

Future Directions

There are several future directions for research on 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to further study its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, in order to develop more effective treatments based on its properties. Finally, future research could focus on developing more efficient synthesis methods for 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, in order to make it more widely available for research and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. The starting material for the synthesis is 2,5-dimethylbenzaldehyde, which is reacted with malonic acid in the presence of a catalyst to form a diester. The diester is then hydrolyzed to form a carboxylic acid, which is further reacted with an amine to form an amide. The resulting amide is then subjected to a series of reactions to form the final product.

Scientific Research Applications

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. It has also been studied for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C28H25NO5/c1-18-7-8-19(2)21(13-18)16-29-24-6-4-3-5-23(24)28(32,27(29)31)15-22(30)11-9-20-10-12-25-26(14-20)34-17-33-25/h3-14,32H,15-17H2,1-2H3/b11-9+

InChI Key

KJMQBRUUFIICIF-PKNBQFBNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC5=C(C=C4)OCO5)O

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC5=C(C=C4)OCO5)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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